2-Ethylbutyl glyceryl ether

Description

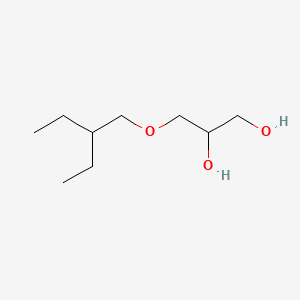

Structure

2D Structure

3D Structure

Properties

CAS No. |

73986-45-5 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3-(2-ethylbutoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H20O3/c1-3-8(4-2)6-12-7-9(11)5-10/h8-11H,3-7H2,1-2H3 |

InChI Key |

FDPKCIQPYOUHEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COCC(CO)O |

Origin of Product |

United States |

Mechanistic Elucidation and Kinetic Investigations of 2 Ethylbutyl Glyceryl Ether Formation

Detailed Mechanistic Pathways of Glycerol (B35011) Etherification

The etherification of glycerol to produce alkyl glyceryl ethers, such as 2-Ethylbutyl glyceryl ether, can proceed through several mechanistic routes depending on the type of catalyst employed. Both acid and base catalysis are effective, but they operate via fundamentally different chemical transformations.

Acid-Catalyzed Reaction Mechanisms (e.g., SN1, SN2 Pathways, Protonation States)

In an acid-catalyzed environment, the etherification of glycerol typically begins with the protonation of one of glycerol's hydroxyl groups by the acid catalyst. uu.nluni-rostock.de This protonation converts the hydroxyl group into a good leaving group (water). uu.nlmasterorganicchemistry.com Following this activation step, the reaction can proceed through either an SN1 or SN2 pathway. uu.nlmdpi.com

SN1 Pathway: The protonated glycerol can lose a water molecule to form a carbocation intermediate. This carbocation is then attacked by a nucleophile, in this case, the 2-ethyl-1-hexanol, to form the protonated ether. Subsequent deprotonation yields the final this compound product. mdpi.comyoutube.com

SN2 Pathway: Alternatively, the 2-ethyl-1-hexanol can directly attack the carbon atom bearing the protonated hydroxyl group in a single concerted step, displacing the water molecule. mdpi.comlibretexts.org This pathway avoids the formation of a discrete carbocation intermediate. libretexts.org

The reaction can also be initiated by the protonation of the alcohol, which then reacts with glycerol. mdpi.com The choice between the SN1 and SN2 mechanism is influenced by factors such as the stability of the potential carbocation and the steric hindrance around the reaction center. For primary alcohols like glycerol, the SN2 pathway is often favored. masterorganicchemistry.com

The reaction proceeds through a series of consecutive and reversible steps, leading to the formation of mono-, di-, and tri-substituted glyceryl ethers. mdpi.com The surface reaction between adsorbed glycerol and a protonated alcohol (or its corresponding carbocation) is often considered the rate-determining step. researchgate.net

Base-Catalyzed Reaction Mechanisms (e.g., Deprotonation and Nucleophilic Addition)

Under basic conditions, the mechanism for glycerol etherification involves the deprotonation of a glycerol hydroxyl group by the base catalyst to form a glyceroxide anion. mdpi.comusm.my This highly nucleophilic anion then attacks the alkylating agent, in this case, a derivative of 2-ethyl-1-hexanol, in a nucleophilic substitution reaction. mdpi.com

The process can be summarized in the following steps:

Deprotonation: A hydroxyl group of glycerol is deprotonated by the base, creating a potent nucleophile. mdpi.com

Nucleophilic Attack: The resulting glyceroxide anion attacks the carbon atom of a second glycerol molecule (in the case of polyglycerol formation) or an alkylating agent, leading to the formation of an ether bond and the displacement of a leaving group. mdpi.com

Homogeneous base catalysts have demonstrated high selectivity towards linear glycerol ethers. mdpi.com The solubility and basicity of the catalyst are critical factors influencing the reaction's efficiency. mdpi.com

Role of Catalyst Active Sites in Reaction Progression and Selectivity

The nature of the catalyst's active sites plays a pivotal role in directing the course of the etherification reaction and determining the product distribution.

Acidic Catalysts:

Brønsted vs. Lewis Acidity: Both Brønsted and Lewis acid sites can catalyze the reaction. Brønsted acids protonate the hydroxyl groups, facilitating their removal as water. mdpi.com Lewis acids can coordinate with the hydroxyl groups, also enhancing their leaving group ability. uu.nlnih.gov The balance between Brønsted and Lewis acidity can influence selectivity. For instance, a cooperative effect between the two has been shown to enhance ether selectivity by increasing the surface concentration of adsorbed alcohol molecules. escholarship.org

Pore Structure and Shape Selectivity: In heterogeneous catalysts like zeolites, the pore size and structure can exert shape selectivity, favoring the formation of certain isomers over others due to steric constraints. mdpi.com For example, catalysts with aggregated crystals have shown different selectivities compared to those with more defined pore structures. mdpi.com

Surface Hydrophobicity: A hydrophobic catalyst surface can inhibit the adsorption of polar reactants like glycerol, which can affect the reaction rate. researchgate.net

Basic Catalysts:

Basicity: The strength and concentration of basic sites are crucial. Increased catalyst basicity generally leads to higher glycerol conversion. nih.gov For instance, the catalytic activity of alkaline earth metal oxides increases in the order MgO < CaO < SrO < BaO, which correlates with their increasing basicity. nih.gov

Lewis Acidity in Basic Catalysts: Interestingly, even in predominantly basic catalysts, the presence of Lewis acid sites can be important. It has been proposed that Lewis acid sites can facilitate the leaving of the hydroxyl group, playing a cooperative role with the basic sites. uu.nlnih.gov

The strategic design of catalysts with specific active site properties is therefore a key area of research for optimizing the synthesis of this compound and other valuable glyceryl ethers.

Reaction Kinetics and Reactor Performance Analysis for Glyceryl Ether Synthesis

The etherification of glycerol is a complex system involving multiple consecutive and reversible reactions. researchgate.net Kinetic modeling is essential for understanding the reaction network and optimizing reactor performance.

A common approach is to use a lumping analysis, where products are grouped into categories such as mono-, di-, and tri-ethers. mdpi.com This simplifies the kinetic model while still providing valuable insights into the reaction progress. The Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface, has been found to effectively represent the reaction rate data for glycerol etherification. researchgate.net

Table 1: Kinetic Models for Glycerol Etherification

| Model Type | Description | Reference |

| Lumping Analysis | Simplifies the reaction network by grouping products (e.g., mono-, di-, tri-ethers). | mdpi.com |

| Langmuir-Hinshelwood | Accounts for the adsorption of reactants on the catalyst surface. | researchgate.net |

The performance of the reactor is influenced by various parameters:

Temperature: Increasing the reaction temperature generally increases the glycerol conversion rate due to enhanced kinetics. mdpi.com However, it can also lead to the formation of by-products. unl.edu

Catalyst Loading: Higher catalyst loading typically increases the number of available active sites, leading to higher conversion, up to a certain point where mass transfer limitations may become significant. unl.edusciepub.com

Reactant Molar Ratio: The ratio of alcohol to glycerol can significantly affect conversion and selectivity. An excess of the alcohol can drive the reaction towards the formation of higher ethers, but it can also promote side reactions like alcohol dimerization. mdpi.com

Reactive distillation has emerged as a promising technology for glyceryl ether synthesis. By continuously removing water, a by-product of the reaction, the equilibrium is shifted towards the products, leading to higher glycerol conversion and product purity. mdpi.com This integrated approach can also offer significant energy savings. researchgate.netmdpi.com

Analysis of Competing Reactions and By-product Formation

Several competing reactions can occur during the etherification of glycerol, leading to the formation of undesirable by-products. The type and extent of these side reactions depend on the catalyst and reaction conditions.

Self-condensation of Alcohol: The alcohol used as the etherifying agent can undergo self-etherification to form a dialkyl ether. mdpi.comconicet.gov.ar For example, in the etherification with benzyl (B1604629) alcohol, the formation of dibenzyl ether is a significant side reaction. conicet.gov.ar

Oligomerization of Olefins: When olefins are used as the alkylating agent, they can oligomerize, consuming the reactant and reducing the yield of the desired ethers. mdpi.com For instance, isobutene can dimerize to form diisobutylene. mdpi.com

Glycerol Dehydration: Under acidic conditions and/or at high temperatures, glycerol can dehydrate to form acrolein, a toxic and reactive compound. mdpi.com This is a significant issue in acid-catalyzed solvent-free etherification. mdpi.com

Formation of Cyclic Ethers: Intramolecular condensation of glycerol or its ethers can lead to the formation of cyclic ethers. mdpi.com

Oxidation Reactions: In the presence of air, oxidation of glycerol and its products can occur, leading to a decrease in product quality. mdpi.com

Table 2: Common By-products in Glycerol Etherification

| By-product | Formation Pathway | Reference |

| Dialkyl Ether | Self-condensation of the alcohol | mdpi.comconicet.gov.ar |

| Olefin Oligomers | Dimerization or oligomerization of the olefin reactant | mdpi.com |

| Acrolein | Dehydration of glycerol | mdpi.com |

| Cyclic Ethers | Intramolecular condensation | mdpi.com |

Careful control of reaction conditions, such as temperature, pressure, and catalyst choice, is essential to minimize these competing reactions and maximize the yield of the desired this compound.

Isomerization and Rearrangement Mechanisms in Alkyl Glyceryl Ether Synthesis (e.g., Allylic Ether Isomerization)

During the synthesis of alkyl glyceryl ethers, isomerization and rearrangement reactions can occur, leading to a mixture of structural isomers.

A notable example is the isomerization of allylic ethers. While not directly involved in the synthesis of this compound, the principles of allylic ether isomerization are relevant to understanding potential rearrangements in unsaturated glyceryl ether synthesis. The isomerization of an allyl ether to a propenyl ether can be catalyzed by transition metal complexes, such as those of ruthenium. researchgate.net This process typically proceeds via a hydride mechanism, involving the addition and elimination of a metal hydride species. researchgate.net

In the context of glycerol etherification, the primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group due to less steric hindrance. mdpi.com This leads to the preferential formation of 1-substituted glyceryl ethers. However, under certain conditions, isomerization can occur, leading to the formation of 2-substituted isomers.

Furthermore, in the formation of diglycerol (B53887) and higher polyglycerols, the initial product is often the linear isomer, which can then equilibrate to the more thermodynamically stable branched isomers at higher conversions. uu.nl

Theoretical studies on allylic ether isomerization have shown that the reaction can be facilitated by catalysts that stabilize intermediates through coordination and proton transfer steps. sioc-journal.cn For instance, gold catalysts have been shown to dramatically lower the activation energy for isomerization. sioc-journal.cn These mechanistic insights can be valuable for developing selective catalysts that can control the isomeric distribution of glyceryl ether products.

Advanced Analytical Methodologies for Characterization of 2 Ethylbutyl Glyceryl Ether and Its Isomers

High-Resolution Spectroscopic Techniques for Structural Determination

High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of 2-ethylbutyl glyceryl ether. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information to build a complete picture of the molecule's architecture.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-ethylbutoxy)propane-1,2-diol is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the glycerol (B35011) backbone, particularly those attached to carbons bearing hydroxyl groups and the ether linkage, will exhibit characteristic chemical shifts and coupling patterns. nih.gov Protons on carbons adjacent to the ether oxygen are typically shifted downfield, appearing in the 3.4-4.5 ppm range. pressbooks.pub The hydroxyl protons will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration. The protons of the 2-ethylbutyl group will show a complex splitting pattern consistent with its branched structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Carbons bonded to the ether oxygen atom in glyceryl ethers are characteristically shifted downfield, typically appearing in the 50-80 ppm range. pressbooks.pub The spectrum of 3-(2-ethylbutoxy)propane-1,2-diol would show nine distinct signals corresponding to each carbon atom in the molecule, confirming the presence of both the glyceryl and the 2-ethylbutyl moieties.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH(CH₂CH₃)₂ | Multiplet | ~40-45 |

| -OCH₂CH(OH)- | Multiplet | ~70-75 |

| -CH(OH)CH₂OH | Multiplet | ~65-70 |

| -CH₂OH | Multiplet | ~60-65 |

| -OCH₂- (from ethylbutyl) | Multiplet | ~70-75 |

| -CH₂CH₃ | Multiplet | ~10-15 (CH₃), ~20-25 (CH₂) |

| -OH | Broad Singlet | - |

| Note: These are predicted values based on typical shifts for similar structures and may vary based on experimental conditions. |

HRMS is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₂₀O₃), HRMS can confirm the molecular formula by providing a highly accurate mass measurement, which for the molecular ion [M]⁺ would be 176.1412 g/mol . nih.gov

Electron ionization (EI) is a common technique used in mass spectrometry. msu.edu The fragmentation pattern observed in the mass spectrum provides valuable structural information. For glyceryl ethers, fragmentation often occurs at the C-O bonds and can involve the loss of neutral fragments. scielo.brscielo.br Key fragmentation pathways for 3-(2-ethylbutoxy)propane-1,2-diol would likely involve:

Loss of a water molecule ([M-H₂O]⁺).

Cleavage of the C-C bonds of the glycerol backbone.

Fragmentation of the 2-ethylbutyl side chain.

Loss of the hydroxymethyl group ([M-31]⁺), which is a key indicator for primary alcohols. scielo.br

| Ion Fragment | Proposed Structure | Significance |

| [M]⁺ | C₉H₂₀O₃⁺ | Molecular Ion |

| [M-H₂O]⁺ | C₉H₁₈O₂⁺ | Loss of water |

| [M-CH₂OH]⁺ | C₈H₁₇O₂⁺ | Loss of hydroxymethyl group, indicates primary alcohol |

| [C₆H₁₃]⁺ | (CH₃CH₂)₂CHCH₂⁺ | 2-ethylbutyl cation |

| This table presents plausible fragmentations based on general principles of mass spectrometry for ethers and alcohols. |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govyoutube.com The FTIR spectrum of this compound would be characterized by several key absorption bands. The presence of hydroxyl (-OH) groups is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ether linkage and the alcohol groups will result in strong absorptions in the fingerprint region, typically between 1050 and 1250 cm⁻¹. pressbooks.pubyoutube.com Specifically, dialkyl ethers usually show a strong, characteristic C-O-C asymmetric stretching band around 1120 cm⁻¹. youtube.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong |

| C-H Stretch (alkane) | 2850-3000 | Strong |

| C-O-C Asymmetric Stretch (Ether) | ~1120 | Strong |

| C-O Stretch (Alcohol) | 1050-1200 | Strong |

| This table outlines the expected major FTIR absorption bands for this compound. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Chromatographic Separation and Identification of Complex Isomeric Mixtures

The synthesis of this compound can potentially lead to the formation of its structural isomer, 2-(2-ethylbutoxy)propane-1,3-diol, where the alkyl group is attached to the central carbon of the glycerol backbone. Chromatographic techniques are essential for separating and identifying these isomers.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. boku.ac.at It is highly effective for analyzing the purity of this compound and determining the distribution of its isomers. scielo.brscielo.br

In a typical GC-MS analysis, the isomers of this compound would be separated based on their boiling points and interaction with the GC column's stationary phase. Generally, in the analysis of glyceryl ethers, the elution order is related to the polarity, with less polar compounds (e.g., tri- and di-substituted ethers) eluting before more polar mono-substituted ethers. scielo.br For the mono-substituted isomers, 3-(2-ethylbutoxy)propane-1,2-diol (a primary ether) and 2-(2-ethylbutoxy)propane-1,3-diol (a secondary ether), separation is achievable, with the elution order depending on the specific column and conditions used. scielo.brscielo.br The mass spectrometer then provides mass spectra for each separated component, allowing for their individual identification based on their unique fragmentation patterns.

For complex mixtures or for preparative scale separation of isomers, advanced liquid chromatography techniques are employed. High-Performance Liquid Chromatography (HPLC), particularly with chiral or specialized stationary phases, can be very effective in separating glyceryl ether isomers. frontiersin.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution

Methodologies for Regio- and Stereoisomer Differentiation

The comprehensive characterization of this compound necessitates the use of advanced analytical methodologies capable of distinguishing between its various isomeric forms. The etherification of glycerol can result in substitution at the primary (C1 or C3) or secondary (C2) carbon atoms, leading to the formation of regioisomers such as 1-O-(2-Ethylbutyl)-glycerol and 2-O-(2-Ethylbutyl)-glycerol. Furthermore, the presence of a chiral center at the C2 position of the glycerol backbone, and potentially on the alkyl chain, gives rise to stereoisomers (enantiomers and diastereomers). The subtle structural differences between these isomers demand a multi-faceted analytical approach for their separation and unambiguous identification.

Chromatographic Techniques

Chromatography is a cornerstone for the physical separation of isomers. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and its derivatives.

Table 1: Typical GC Elution Order for Glyceryl Alkyl Ether Isomers This table is based on findings for ethyl and t-butyl glyceryl ethers and represents an expected trend for this compound isomers.

| Elution Order | Compound Type | Rationale |

|---|---|---|

| 1 | Tri-substituted ether | Least polar, no free hydroxyl groups |

| 2 | Di-substituted ethers | More polar than tri-substituted |

| 3 | Mono-substituted ethers | Most polar, two free hydroxyl groups |

Source: Adapted from studies on glycerol etherification products. scielo.brscielo.br

High-Performance Liquid Chromatography (HPLC): For the separation of stereoisomers (enantiomers), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving chiral alcohols and ethers. chiraltech.comresearchgate.netrsc.org For instance, cellulose-based columns like Chiracel OD or immobilized equivalents such as CHIRALPAK IM have demonstrated successful separation of glyceryl ether enantiomers and related chiral compounds. chiraltech.comresearchgate.netaocs.org The separation is typically performed in normal-phase mode using a mobile phase like hexane/isopropanol (B130326). rsc.orgmdpi.com

Diastereomeric Derivatization: An alternative strategy involves reacting the racemic glyceryl ether mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. aocs.org

Spectroscopic and Spectrometric Techniques

While chromatography separates isomers, spectroscopy and spectrometry provide the detailed structural information needed for their identification.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with GC, provides crucial information based on the mass-to-charge ratio of the molecule and its fragments. While regioisomers have identical molecular weights, their fragmentation patterns upon ionization can differ significantly.

Electron Ionization (EI-MS): In the analysis of ethyl glyceryl ethers, specific fragment ions have been shown to be indicative of the substitution pattern. scielo.br For example, a fragment corresponding to [M - 31]+ (loss of ·CH₂OH) is considered a key indicator for ethers at a primary alcohol position. scielo.br The base peak can also be characteristic; for ethyl ethers, it is often m/z 61, while for t-butyl ethers, it is m/z 57. scielo.brscielo.br For this compound, one would expect characteristic fragments arising from the cleavage of the ether bond and within the 2-ethylbutyl group.

Advanced MS Techniques: Multistage MS (MSⁿ) and methods like Collision-Induced Dissociation (CID) can be employed to further probe the structure of isomers. acs.orgnih.gov These techniques allow for the selective fragmentation of a specific parent ion, generating a "fingerprint" mass spectrum that can be unique to a particular regio- or stereoisomer. frontiersin.orgnih.gov

Table 2: Characteristic Mass Spectral Fragments for Differentiating Glyceryl Ether Regioisomers This table is a generalized representation based on data from similar short-chain alkyl glyceryl ethers.

| Isomer Type | Potential Characteristic Fragment Ions | Fragmentation Pathway |

|---|---|---|

| 1-O-Alkyl-glycerol | [M - CH₂OH]+ | Cleavage of the C2-C3 bond of the glycerol backbone |

| [Alkyl-O-CH₂]+ | Cleavage of the C1-C2 bond | |

| 2-O-Alkyl-glycerol | [M - Alkyl-OH]+ | Loss of the ether-linked alcohol |

| [CH₂(OH)CH(OH)]+ | Cleavage of the ether bond |

Source: Inferred from fragmentation patterns of analogous glyceryl ethers. scielo.brscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information for isomer differentiation. Both ¹H and ¹³C NMR spectra exhibit unique signals for each magnetically distinct nucleus in a molecule.

Regioisomer Differentiation: The chemical shifts and coupling constants of the protons on the glycerol backbone are highly sensitive to the position of the 2-ethylbutyl group. For a 1-O-substituted isomer, the signals for the CH₂ group at C1 will be shifted downfield due to the deshielding effect of the ether oxygen. In a 2-O-substituted isomer, the CH proton at C2 would show this downfield shift. The symmetry of the molecule also influences the spectrum; the 2-O-isomer possesses a higher degree of symmetry (C₂ᵥ), which would result in magnetically equivalent protons and carbons at the C1 and C3 positions. researchgate.net

Stereoisomer Differentiation: High-field NMR, sometimes in conjunction with chiral shift reagents, can be used to distinguish between enantiomers. More commonly, NMR is used to analyze diastereomers. For instance, in related complex natural products, the coupling constants (J-values) between protons on the glycerol backbone can differ between erythro and threo diastereomers, allowing for the determination of the relative stereochemistry. researchgate.net

The definitive characterization of this compound and its isomers relies on the synergistic use of these advanced analytical techniques. A combination of chromatographic separation and detailed spectroscopic analysis is essential to confirm the precise regio- and stereochemistry of the compound.

Theoretical and Computational Investigations of 2 Ethylbutyl Glyceryl Ether Molecular Architecture and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 2-Ethylbutyl glyceryl ether. nih.gov These calculations provide fundamental insights into the molecule's stability, preferred conformations, and intrinsic properties.

Research Findings: Theoretical studies on related glycerol (B35011) ethers have demonstrated the utility of DFT in determining key energetic and structural parameters. nih.govsci-hub.ru For this compound, calculations would typically begin with geometry optimization to find the lowest energy conformation. Due to the molecule's flexibility, with multiple rotatable bonds, identifying the global minimum energy structure is a critical step. conicet.gov.ar

Once the optimized geometry is obtained, a range of thermochemical properties can be calculated with high accuracy. These properties are vital for understanding the compound's behavior in chemical processes. For instance, the gas-phase molar enthalpy of formation can be computed using high-level methods like G4, which has shown excellent agreement with experimental data for glycerol. researchgate.net

Studies on the interaction of glycerol with catalytic surfaces reveal that DFT can effectively model adsorption energies. nih.govacs.org For example, the adsorption energy of glycerol on alkaline earth metal oxides has been correlated with the basicity of the catalyst, with adsorption becoming more exothermic as basicity increases (e.g., BaO: -3.02 eV > SrO: -2.85 eV > CaO: -2.05 eV > MgO: -1.35 eV). nih.govsci-hub.ruresearchgate.net Similar calculations for this compound would be essential to understand its interaction with catalysts or other materials.

Interactive Data Table: Illustrative Calculated Thermochemical Properties of this compound

Note: The following data are illustrative, representing the types of properties that would be determined through quantum chemical calculations, based on methods applied to similar molecules.

| Property | Symbol | Illustrative Value | Unit | Method Reference |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | -750.5 | kJ/mol | G4 Theory researchgate.net |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | -485.2 | kJ/mol | DFT (B3LYP) |

| Entropy (gas) | S°(g) | 520.8 | J/(mol·K) | DFT (B3LYP) |

| Dipole Moment | μ | 2.5 | Debye | DFT (B3LYP) |

| Adsorption Energy on CaO surface | Eads | -2.2 | eV | DFT+vdW nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the synthesis of this compound, typically via the etherification of glycerol, requires detailed knowledge of the reaction mechanism. Computational modeling is a powerful technique for mapping out the entire reaction pathway, including the identification of intermediates and transition states. mdpi.com

Research Findings: The etherification of glycerol can be catalyzed by either acids or bases, and computational models help to clarify the role of the catalyst. mdpi.comresearchgate.net In acid-catalyzed mechanisms, a common pathway involves the protonation of a glycerol hydroxyl group, followed by the nucleophilic attack of the alcohol (in this case, 2-ethylbutanol) and subsequent dehydration. conicet.gov.armdpi.com DFT calculations are employed to determine the energies of all species along this reaction coordinate.

A critical aspect of this modeling is the location and characterization of transition states (TS). The energy of the transition state determines the activation energy barrier for a particular step, which is the rate-determining factor. researchgate.net For example, in the etherification of glycerol with tert-butanol (B103910), kinetic models have been developed based on experimentally identified products, and these models can be further refined with computationally derived energy barriers. acs.org

Theoretical studies on the hydrodeoxygenation of glycerol on molybdenum nitride (Mo₂N) surfaces have used DFT to map the reaction energy profiles, revealing how the catalyst surface facilitates the selective cleavage of C-O bonds. nih.gov A similar approach for the synthesis of this compound would involve modeling the reactants (glycerol and 2-ethylbutanol) on a catalyst surface, locating the transition state for ether bond formation, and calculating the energy profile to determine the most favorable reaction pathway.

Interactive Data Table: Illustrative Energy Profile for Acid-Catalyzed Etherification of Glycerol

Note: This table presents a hypothetical energy profile for a key step in the synthesis of this compound. The values are for illustrative purposes to demonstrate the output of computational modeling.

| Species/State | Description | Relative Energy (kJ/mol) |

| Reactants | Glycerol + Protonated 2-Ethylbutanol | 0 |

| Pre-reaction Complex | Reactants associated via hydrogen bonding | -15 |

| Transition State (TS) | C-O bond formation and H₂O departure | +85 |

| Product Complex | This compound + H₂O | -40 |

Prediction of Structure-Reactivity Relationships through Molecular Simulation

Molecular simulations, encompassing both quantum mechanics and molecular dynamics (MD), are pivotal in establishing structure-reactivity relationships. These relationships explain how the molecular structure of reactants and catalysts influences the reaction's outcome, such as rate and selectivity. rsc.orgacs.org

Research Findings: For glycerol etherification, a key structure-reactivity relationship has been established between catalyst properties and reaction efficiency. DFT studies have shown that for alkaline earth metal oxides, both surface basicity (for deprotonating glycerol) and Lewis acidity (to facilitate hydroxyl group elimination) control the catalytic activity. sci-hub.ru The dissociation of glycerol on these surfaces increases in the order MgO < CaO < SrO < BaO, directly correlating with catalyst basicity and experimental reactivity. nih.govresearchgate.net Such principles would be directly applicable to designing catalysts for the synthesis of this compound.

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution, which can be crucial for reactivity. osti.gov MD studies of glycerol-water mixtures, for example, reveal complex hydrogen-bonding networks and conformational preferences of glycerol that are concentration-dependent. researchgate.net The presence of the bulkier 2-ethylbutyl group would significantly alter these dynamics. MD simulations could predict how this compound orients itself in different solvents or at interfaces, and how its conformation changes in the presence of ions, which can form stable, crown-like podand complexes with glycerol-derived ethers. researchgate.netosti.gov This conformational behavior is directly linked to the accessibility of its reactive sites.

By combining kinetic data with computational results, robust structure-activity relationships can be built. For instance, studies on enzyme inhibitors have successfully correlated calculated binding affinities (Kᵢ) and inactivation rates (kᵢₙₐcₜ) with the chemical structure of the inhibitor, using MD to explain the key interactions responsible for binding affinity. acs.org A similar integrated approach would be invaluable for optimizing the structure of catalysts or reaction conditions for this compound synthesis.

Interactive Data Table: Predicted Structure-Reactivity Correlations in Glycerol Etherification

Note: This table summarizes key relationships derived from computational studies on related systems, which would guide the investigation of this compound.

| Structural Feature | Predicted Effect on Reactivity | Relevant Computational Method | Reference |

| Catalyst Basicity | Increased basicity enhances glycerol deprotonation and conversion rate. | DFT (Adsorption Energy) | nih.govsci-hub.ru |

| Catalyst Lewis Acidity | Presence of Lewis acid sites facilitates the elimination of water, increasing reaction rate. | DFT (Reaction Mechanism Modeling) | researchgate.net |

| Steric Hindrance of Alkyl Group | Larger alkyl groups (like 2-ethylbutyl) may decrease the rate of di- and tri-ether formation. | QM/MM, Transition State Modeling | acs.org |

| Solvent Polarity | Affects the stability of charged intermediates and transition states in ionic mechanisms. | MD Simulations, Continuum Solvation Models | researchgate.net |

Environmental Chemical Transformations and Degradation Pathways of Glyceryl Ethers

Biotransformation Pathways in Chemical Systems (excluding ecological impact)

Biotransformation involves the chemical modification of a substance by an organism or enzyme system. While excluding the broader ecological impact, it is relevant to consider the enzymatic transformations that can occur in chemical systems, for instance, in industrial biotechnology or waste treatment processes.

Enzymes, particularly those from microorganisms, can catalyze the degradation of glyceryl ethers. Research has shown that certain enzymes can be engineered to act on glyceryl ether substrates. For example, a glycerol (B35011) dehydrogenase from Bacillus stearothermophilus has been engineered to catalyze the enantioselective oxidation of various alkyl/aryl glyceryl monoethers. rsc.org This process yields the corresponding 3-alkoxy/aryloxy-1-hydroxyacetones, demonstrating a potential biotransformation pathway. rsc.org

The initial step in the biotransformation of glyceryl ethers often involves the cleavage of the ether bond. capes.gov.br Studies on the metabolism of alkyl glyceryl ethers have indicated that the liver and intestine contain enzyme systems capable of this cleavage. capes.gov.br While these are biological systems, the enzymatic reactions themselves represent fundamental biotransformation pathways that could be harnessed in chemical systems. The degradation of glycerol dialkyl glycerol tetraethers (GDGTs) has been shown to proceed through a stepwise process involving ether bond hydrolysis to yield hydroxyl isoprenoids, followed by oxidation to corresponding carboxyl derivatives. core.ac.uk

Interactive Data Table: Key Enzymatic Transformations of Glyceryl Ethers

| Enzyme/System | Substrate Type | Key Transformation | Resulting Products |

|---|---|---|---|

| Engineered Glycerol Dehydrogenase | Alkyl/Aryl Glyceryl Monoethers | Enantioselective Oxidation | 3-alkoxy/aryloxy-1-hydroxyacetones rsc.org |

| Microbial Ether-cleaving Enzymes | Alkyl Glyceryl Ethers | Ether Bond Cleavage | Fatty Aldehydes, Glycerol capes.gov.br |

| Hydrolases | Glycerol Dialkyl Glycerol Tetraethers | Ether Bond Hydrolysis | Hydroxyl Isoprenoids core.ac.uk |

| Oxidases | Hydroxyl Isoprenoids | Oxidation | Carboxyl Derivatives core.ac.uk |

Advanced Research in Catalytic Systems Design and Optimization for Glyceryl Ether Production

Rational Design and Synthesis of Novel Heterogeneous and Homogeneous Catalysts

The development of efficient and selective catalysts is paramount for the economic viability of glyceryl ether production. Research has explored both homogeneous and heterogeneous systems, with a significant emphasis on solid acid catalysts to simplify product separation and catalyst recycling. researchgate.net

Homogeneous Catalysts: Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, have been used for glycerol (B35011) etherification. researchgate.netgoogle.com While they often exhibit high activity due to the absence of mass transfer limitations, their use is hampered by significant drawbacks, including difficulties in separation from the product mixture, reactor corrosion, and environmental concerns, making them less preferable for industrial applications. researchgate.net Organometallic compounds, particularly those based on tin, are also employed in homogeneous catalysis for various organic syntheses, offering high selectivity and controlled reaction rates. tib-chemicals.com

Heterogeneous Catalysts: The rational design of heterogeneous catalysts focuses on creating robust materials with tailored acidic properties, high surface area, and optimal pore structures.

Ion-Exchange Resins: Macroreticular polymeric resins with sulfonic acid groups (-SO₃H), such as Amberlyst-15 and Amberlyst-36, are among the most widely studied catalysts. rtu.lvresearchgate.net They are effective for the etherification of glycerol with alcohols like tert-butanol (B103910) and n-butanol at relatively low temperatures (60-120 °C). rtu.lvresearchgate.netresearchgate.net The design involves embedding sulfonic acid groups into a porous polymer matrix, providing accessible active sites. For instance, a mesoporous polymer functionalized with -SO₃H groups demonstrated high activity for glycerol etherification with tert-butanol, achieving 86% glycerol conversion. rsc.org

Zeolites and Zeotypes: These crystalline aluminosilicates, such as H-Beta and H-Y zeolites, offer strong Brønsted acidity and shape-selective properties. researchgate.netresearchgate.net Their well-defined pore systems can influence product selectivity. However, their small pore size can sometimes lead to diffusion limitations and steric hindrance, especially with bulky molecules, potentially inhibiting the formation of larger di- and tri-ethers. researchgate.net

Functionalized Mesoporous Silicas: Materials like KIT-6, functionalized with sulfonic acid groups, have been designed for enhanced catalytic performance. The synthesis involves co-condensation of silica (B1680970) precursors with organosilanes containing thiol groups, which are subsequently oxidized to sulfonic acid. This method allows for high acid loading and a well-ordered mesoporous structure, which facilitates reactant access and product diffusion. A sulfonic acid-functionalized KIT-6 catalyst showed a 59.09% glycerol conversion and 51.50% selectivity towards di-glyceryl n-butyl ether. researchgate.net

Sulfonated Carbons: Carbons derived from biomass or other sources can be functionalized with -SO₃H groups to create strong acid catalysts. conicet.gov.ar These materials are often low-cost and exhibit high stability. The functionalization can be achieved by treating the carbon material with concentrated sulfuric acid. These catalysts have proven effective in the etherification of glycerol with benzyl (B1604629) alcohol, achieving conversions as high as 95%. conicet.gov.ar

The following table summarizes the performance of various rationally designed catalysts in analogous glycerol etherification reactions.

| Catalyst | Alcohol Reactant | Reaction Temperature (°C) | Glycerol Conversion (%) | Primary Product(s) | Source |

|---|---|---|---|---|---|

| Amberlyst-15 | tert-butanol | 82 | 63 | mono-tert-butyl glycerol ether | researchgate.net |

| Amberlyst-36 | tert-butanol | 82 | 70 | mono-tert-butyl glycerol ether | researchgate.net |

| Zeolite β | Benzyl Alcohol | Not Specified | 100 | Monoether (55% selectivity) | conicet.gov.ar |

| SO₃H-KIT-6 | n-butanol | 140 | 59.1 | di-glyceryl n-butyl ether (51.5% selectivity) | researchgate.net |

| Sulfonated Carbon (Cs–PhSO₃H) | Benzyl Alcohol | 120 | 95 | Monoether (87% selectivity) | conicet.gov.ar |

| MP-SO₃H | tert-butanol | 80 | 86 | higher-tert-butyl glycerol ethers (44% selectivity) | rsc.org |

In-depth Characterization of Catalyst Properties and Active Sites

Understanding the relationship between a catalyst's physicochemical properties and its performance is crucial for optimization. Several characterization techniques are employed to analyze the features that govern catalytic activity and selectivity.

Acidity: The nature, strength, and density of acid sites are arguably the most critical factors. Temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) is a standard technique used to quantify the total number of acid sites and differentiate between weak, medium, and strong sites. academie-sciences.fr For instance, the high activity of sulfonated carbon catalysts in glycerol etherification with benzyl alcohol was directly linked to their high acid density. conicet.gov.ar Similarly, the superior performance of a specific SO₃H-KIT-6 catalyst was attributed to it having the highest acidity among the tested variants. researchgate.net

Textural Properties: The surface area, pore volume, and pore size distribution significantly impact catalytic efficiency by influencing the accessibility of active sites and the diffusion of reactants and products. Nitrogen physisorption (BET analysis) is the conventional method for determining these properties. academie-sciences.frrsc.org Catalysts with a large mesoporous surface area, like MP-SO₃H, have shown superior performance over other solid acids, which is attributed to the enhanced accessibility of the active sites. rsc.org

Structural and Morphological Analysis: Techniques such as X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are used to investigate the crystalline structure and morphology of catalysts. academie-sciences.fr For mesoporous materials like SO₃H-KIT-6, these methods confirm the preservation of the ordered pore structure after functionalization. researchgate.net

Identification of Functional Groups: Fourier-transform infrared spectroscopy (FT-IR) is used to identify the chemical functional groups on the catalyst surface, such as the successful incorporation of -SO₃H groups in functionalized catalysts. conicet.gov.arrsc.org

The table below details the characterized properties of representative catalysts used in glycerol etherification.

| Catalyst | Total Acidity (mmol/g) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Characterization Findings | Source |

|---|---|---|---|---|---|

| MP-SO₃H | 1.43 | 587 | 0.74 | Large mesoporous surface area with high acid density. | rsc.org |

| 0.3-SO₃H-KIT-6 | 0.98 | 476 | 0.66 | Highest acidity among tested variants, ordered mesoporous structure. | researchgate.net |

| Cs–PhSO₃H (Sulfonated Carbon) | 2.15 | Not Reported | Not Reported | High acid site density confirmed by titration. | conicet.gov.ar |

| Zeolite β (H-BEA) | 1.03 | 680 | Not Reported | High surface area and strong acidity. | researchgate.net |

Investigation of Catalyst Deactivation Mechanisms and Regeneration Strategies

Catalyst deactivation is a significant challenge in the industrial application of glycerol etherification, leading to a decrease in activity and selectivity over time. researchgate.net

Deactivation Mechanisms:

Coke Formation: At higher reaction temperatures, undesired side reactions like glycerol dehydration to acrolein can occur. mdpi.com Acrolein can then polymerize to form heavy carbonaceous deposits (coke) that block catalyst pores and cover active sites. nih.govmdpi.com This is a common issue, especially with highly acidic catalysts. mdpi.com

Water Inhibition: Water is a byproduct of the etherification reaction. The presence of excess water can lead to the deactivation of acid catalysts, particularly solid acids like γ-Al₂O₃, by blocking Lewis acid sites through competitive adsorption. nih.govuniovi.es It can also promote hydrothermal leaching of active components. mdpi.comuniovi.es

Leaching of Active Sites: For functionalized catalysts, such as sulfonated resins or silicas, the active -SO₃H groups can be gradually lost (leached) from the support into the reaction medium, especially in the presence of polar solvents and at elevated temperatures. mdpi.com This leads to an irreversible loss of activity.

Sintering: In catalysts containing metal components, high temperatures can cause the metal particles to agglomerate (sinter), which reduces the active surface area and, consequently, the catalyst's activity. mdpi.comuniovi.es

Regeneration Strategies: To extend the catalyst's lifetime and improve process economics, effective regeneration strategies are crucial.

Calcination/Burning: For deactivation caused by coke deposition, a common regeneration method is to burn off the carbonaceous deposits in a stream of air or oxygen at controlled high temperatures. mdpi.com

Solvent Washing: Leaching can sometimes be partially reversed or the catalyst can be cleaned by washing with appropriate solvents. Some studies have shown that sulfonated carbon nanotube catalysts could be reused after simple washing, with activity being restored. researchgate.net

Process Condition Optimization: Catalyst deactivation can be minimized by carefully controlling reaction conditions. For example, operating at lower temperatures can reduce coking, and removing water from the reaction system can prevent inhibition and hydrothermal damage. nih.govuniovi.es The SO₃H-KIT-6 catalyst demonstrated good reusability, with only a 13% decrease in glycerol conversion after three cycles, indicating its relative stability. researchgate.net

Future Research Directions and Emerging Avenues for 2 Ethylbutyl Glyceryl Ether

Development of Atom-Efficient and Highly Selective Synthetic Methodologies

The pursuit of atom-efficient and selective synthesis is a cornerstone of modern green chemistry. For 2-Ethylbutyl glyceryl ether, this involves designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, while minimizing waste.

One of the most established methods for ether synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com For the synthesis of this compound, two main pathways can be envisioned:

Reaction of a glyceryl alkoxide with a 2-ethylbutyl halide.

Reaction of a 2-ethylbutoxide with a glycerol-derived halide (e.g., 3-chloro-1,2-propanediol).

The Williamson synthesis is inherently atom-efficient, with the main byproduct being a salt. However, a significant challenge is the potential for a competing E2 elimination reaction, particularly when using sterically hindered alkyl halides. libretexts.org Given that 2-ethylbutyl halide is a secondary halide, the likelihood of elimination increases, which would reduce the yield of the desired ether and generate unwanted alkene byproducts. Therefore, future research should focus on optimizing reaction conditions (e.g., choice of base, solvent, and temperature) to favor substitution over elimination.

Another promising avenue is the direct dehydrative etherification of glycerol (B35011) with 2-ethylbutanol. This method is highly atom-economical as the only byproduct is water. scispace.com However, achieving high selectivity for the desired monoether, this compound, over di- and tri-ethers is a significant hurdle. mdpi.com The primary hydroxyl group of glycerol is generally more reactive than the secondary one, suggesting that the main product would be 1-O-(2-ethylbutyl) glyceryl ether. vurup.sk

Exploration of Novel Catalytic Systems for Sustainable Production

The development of robust and recyclable catalysts is crucial for the sustainable production of this compound. The use of glycerol, a byproduct of biodiesel production, as a starting material is a significant step towards a bio-based economy. ieabioenergy.comresearchgate.net

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and production costs. Several types of solid acid catalysts have shown promise in the etherification of glycerol with other alcohols. These include:

Ion-exchange resins: Amberlyst-15 and Amberlyst-36 have been used for the etherification of glycerol with alcohols like tert-butanol (B103910). vurup.skresearchgate.net These catalysts are effective but may have limitations in terms of thermal stability.

Zeolites: Large-pore zeolites such as H-Y and H-BEA have demonstrated catalytic activity for glycerol etherification. vurup.sk Their well-defined pore structures can offer shape selectivity, potentially favoring the formation of the desired monoether.

Nanoporous Aluminosilicates: These materials have been shown to effectively catalyze the dehydrative etherification of glycerol. scispace.com Their high surface area and tunable acidity make them promising candidates for the synthesis of this compound.

Sulfonic Acid Functionalized Mesoporous Silica (B1680970): Catalysts like SO3H-KIT-6 have been successfully employed for the etherification of glycerol with n-butanol, showing good conversion and selectivity, as well as reusability. researchgate.net The presence of methyl groups on the catalyst surface was found to inhibit undesired side reactions by preventing strong adsorption of glycerol. researchgate.net

Future research in this area should focus on tailoring these catalytic systems for the specific reaction between glycerol and 2-ethylbutanol. This includes optimizing the pore size, acidity, and surface properties of the catalysts to maximize the yield and selectivity towards this compound. Furthermore, the long-term stability and reusability of these catalysts under industrially relevant conditions need to be thoroughly investigated. The development of biocatalysts, such as lipases, for the synthesis of related esters from 2-ethyl-1-butanol (B44090) suggests that enzymatic routes could also be an eco-friendly avenue to explore for ether synthesis. researchgate.net

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanism is essential for the rational design of more efficient and selective synthetic processes. For the synthesis of this compound, both experimental and computational studies will be crucial.

The mechanism of the Williamson ether synthesis is well-established as an SN2 reaction. wikipedia.org However, for the direct acid-catalyzed etherification of glycerol with 2-ethylbutanol, the mechanism is more complex. It likely involves the protonation of either the alcohol or glycerol, followed by a nucleophilic attack. mdpi.com Isotope labeling studies, similar to those conducted for the coupling of other alcohols, could be employed to elucidate the precise pathway. osti.gov For instance, by using isotopically labeled 2-ethylbutanol or glycerol, the origin of the ether oxygen in the final product can be determined, distinguishing between different possible SN2-type mechanisms.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction energetics and the structure of transition states. rsc.org By modeling the different possible reaction pathways for the formation of this compound, researchers can predict which pathway is more favorable under specific conditions. This can help in the rational design of catalysts that lower the activation energy for the desired reaction pathway while increasing it for competing side reactions.

An integrated approach, combining kinetic studies, in-situ spectroscopic analysis, and computational modeling, will be paramount. This will allow for a comprehensive understanding of the structure-activity relationships of the catalysts and the influence of reaction parameters on the product distribution. Such detailed mechanistic knowledge will be instrumental in overcoming the current challenges of selectivity and efficiency in the synthesis of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.